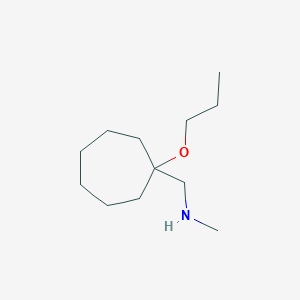
N-methyl-1-(1-propoxycycloheptyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(1-propoxycycloheptyl)methanamine is a secondary amine with a complex structure that includes a cycloheptyl ring substituted with a propoxy group and a methylated amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-propoxycycloheptyl)methanamine typically involves the alkylation of a cycloheptyl amine derivative. One common method is to start with cycloheptanone, which undergoes a reductive amination with methylamine to form N-methylcycloheptylamine. This intermediate is then reacted with propyl bromide under basic conditions to introduce the propoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-(1-propoxycycloheptyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides (e.g., propyl bromide) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1-propoxycycloheptyl)amide, while substitution reactions can produce various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(1-propoxycycloheptyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug synthesis, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-methyl-1-(1-propoxycycloheptyl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways. Its molecular structure allows it to fit into specific binding pockets, modulating the activity of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1-(1-propoxycyclohexyl)methanamine
- N-methyl-1-(1-propoxycyclopentyl)methanamine
- N-methyl-1-(1-propoxycyclooctyl)methanamine
Uniqueness
N-methyl-1-(1-propoxycycloheptyl)methanamine is unique due to its specific cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
N-methyl-1-(1-propoxycycloheptyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-10-14-12(11-13-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |
InChI-Schlüssel |
AIKJNVVDJGOQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(CCCCCC1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine hydrochloride](/img/structure/B13534670.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)





![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)

![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)
![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)
